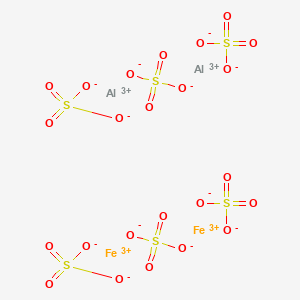
dialuminum;iron(3+);hexasulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminum;iron(3+);hexasulfate is a complex inorganic compound with the chemical formula Al₂Fe₂(SO₄)₆
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dialuminum;iron(3+);hexasulfate typically involves the reaction of aluminum sulfate and iron(III) sulfate in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{2Al₂(SO₄)₃ + 3Fe₂(SO₄)₃ → 2Al₂Fe₂(SO₄)₆} ]
Industrial Production Methods
Industrial production of this compound involves large-scale mixing of aluminum sulfate and iron(III) sulfate solutions. The process is carried out in reactors with precise control over temperature, pH, and concentration to achieve high yield and purity of the compound. The resulting product is then filtered, washed, and dried to obtain the final compound in solid form.
Chemical Reactions Analysis
Types of Reactions
Dialuminum;iron(3+);hexasulfate undergoes various chemical reactions, including:
Oxidation: The iron(3+) ions in the compound can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced under specific conditions, resulting in the formation of lower oxidation states of iron.
Substitution: The sulfate ions in the compound can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce iron(IV) or iron(V) compounds, while reduction reactions may yield iron(II) compounds.
Scientific Research Applications
Dialuminum;iron(3+);hexasulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique combination of aluminum and iron ions.
Biology: The compound is studied for its potential role in biological systems, particularly in processes involving iron metabolism.
Medicine: Research is ongoing to explore the potential use of this compound in medical applications, such as drug delivery and imaging.
Industry: The compound is used in industrial processes, including water treatment and as a coagulant in the production of certain materials.
Mechanism of Action
The mechanism of action of dialuminum;iron(3+);hexasulfate involves its interaction with molecular targets and pathways in various systems. The aluminum and iron ions in the compound can bind to specific sites on enzymes and proteins, influencing their activity and function. The sulfate ions also play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Dialuminum;iron(3+);hexasulfate can be compared with other similar compounds, such as:
Aluminum sulfate (Al₂(SO₄)₃): While aluminum sulfate contains only aluminum and sulfate ions, this compound includes iron ions, giving it different chemical properties and applications.
Iron(III) sulfate (Fe₂(SO₄)₃): This compound contains only iron and sulfate ions, whereas this compound includes aluminum ions, making it unique in its reactivity and uses.
Ferric alum (KAl(SO₄)₂·12H₂O): Ferric alum is a double sulfate of potassium and aluminum, which differs from this compound in its composition and applications.
Properties
CAS No. |
67298-47-9 |
|---|---|
Molecular Formula |
Al2Fe2O24S6 |
Molecular Weight |
742.0 g/mol |
IUPAC Name |
dialuminum;iron(3+);hexasulfate |
InChI |
InChI=1S/2Al.2Fe.6H2O4S/c;;;;6*1-5(2,3)4/h;;;;6*(H2,1,2,3,4)/q4*+3;;;;;;/p-12 |
InChI Key |
KRTJOVUTJZSIBX-UHFFFAOYSA-B |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















